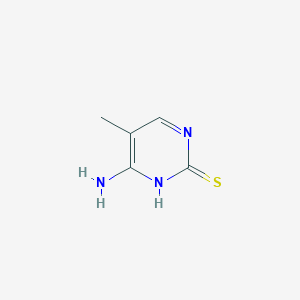
5-Methyl-2-thiocytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メチル-2-チオシトシンは、DNAおよびRNAに見られるピリミジン塩基であるシトシンの誘導体です。この化合物は、シトシン環の2位に硫黄原子、5位にメチル基が置換されていることを特徴としています。
2. 製法
合成経路と反応条件
5-メチル-2-チオシトシンの合成は、通常、シトシンまたはその誘導体の修飾を伴います。一般的な方法の1つは、5-メチルシトシンを硫黄含有試薬と反応させることです。 たとえば、5-メチルシトシンを塩基の存在下で硫化水素で処理すると、2位に硫黄原子を導入できます .
工業的製法
文献には、5-メチル-2-チオシトシンの工業的製法に関する記述はほとんどありません。 研究室で使用される合成方法は、反応条件と精製プロセスの適切な最適化により、工業規模に拡大することができます。
3. 化学反応解析
反応の種類
5-メチル-2-チオシトシンは、以下を含むさまざまな化学反応を起こします。
酸化: 硫黄原子は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: この化合物は、チオール誘導体を形成するように還元することができます。
置換: 4位のアミノ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素または過酸などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロアルカンまたはアシルクロリドなどの求核試薬を、塩基性条件下で使用できます。
生成される主要な生成物
酸化: スルホキシドとスルホン。
還元: チオール誘導体。
置換: 使用される求核試薬に応じて、さまざまな置換シトシン誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thiocytosine typically involves the modification of cytosine or its derivatives. One common method is the reaction of 5-methylcytosine with sulfur-containing reagents. For example, 5-methylcytosine can be treated with hydrogen sulfide in the presence of a base to introduce the sulfur atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5-Methyl-2-thiocytosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
科学的研究の応用
5-メチル-2-チオシトシンは、科学研究でさまざまな応用がされています。
作用機序
5-メチル-2-チオシトシンの作用機序には、DNAまたはRNAへの組み込みが含まれ、そこで遺伝子発現とエピジェネティックな調節に影響を与える可能性があります。 2位の硫黄原子と5位のメチル基は、DNAメチルトランスフェラーゼやDNAメチル化と脱メチル化プロセスに関与する他の酵素との化合物の相互作用に影響を与える可能性があります . これにより、遺伝子発現の変化と、がん治療における潜在的な治療効果がもたらされる可能性があります。
6. 類似化合物の比較
類似化合物
5-メチルシトシン: エピジェネティックな調節において重要な役割を果たす、シトシンのメチル化形態.
2-チオシチジン: トランスファーRNAに存在するチオヌクレオシドであり、医薬品研究やナノテクノロジーに応用されています.
独自性
5-メチル-2-チオシトシンは、メチル基と硫黄原子の両方が存在することで独自性があり、これにより、異なる化学的性質と生物学的活性をもたらします。 この二重修飾により、より幅広い化学反応に関与し、アナログと比較してより多様な生物学的効果を発揮する可能性があります .
類似化合物との比較
Similar Compounds
5-Methylcytosine: A methylated form of cytosine that plays a key role in epigenetic regulation.
2-Thiocytidine: A thionucleoside that occurs in transfer RNAs and has applications in drug research and nanotechnology.
Uniqueness
5-Methyl-2-thiocytosine is unique due to the presence of both a methyl group and a sulfur atom, which confer distinct chemical properties and biological activities. This dual modification allows it to participate in a wider range of chemical reactions and potentially exert more diverse biological effects compared to its analogs .
特性
CAS番号 |
7390-56-9 |
|---|---|
分子式 |
C5H7N3S |
分子量 |
141.20 g/mol |
IUPAC名 |
6-amino-5-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H7N3S/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) |
InChIキー |
AMWMJLDWNRVVIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=S)N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
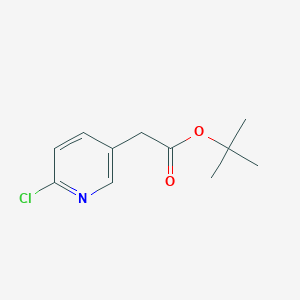
![[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B11768625.png)
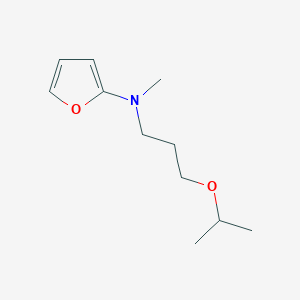
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)

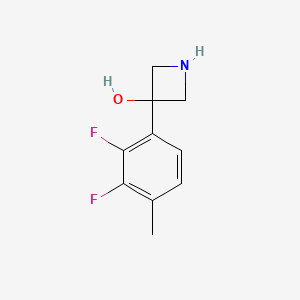
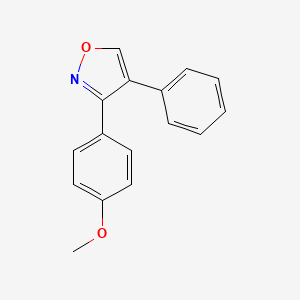

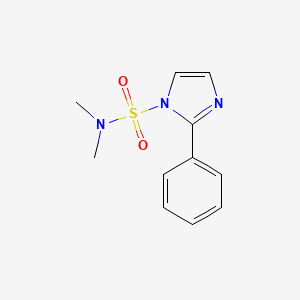
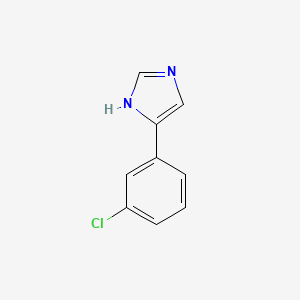
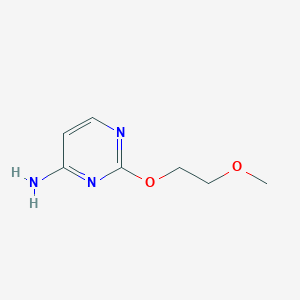
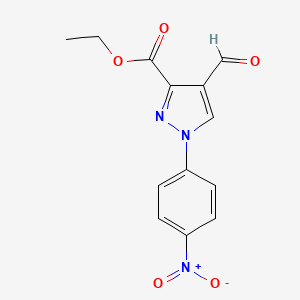
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
